molecular formula C21H14IN3O2 B4957328 2-(4-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole

2-(4-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole

Cat. No.: B4957328
M. Wt: 467.3 g/mol
InChI Key: BUDZMAKJABIOOD-UHFFFAOYSA-N
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Description

2-(4-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of three distinct aromatic rings substituted with iodine, nitro, and phenyl groups, respectively

Properties

IUPAC Name

2-(4-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14IN3O2/c22-17-10-6-16(7-11-17)21-23-19(14-4-2-1-3-5-14)20(24-21)15-8-12-18(13-9-15)25(26)27/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDZMAKJABIOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions

    Formation of the Imidazole Core: The imidazole ring can be synthesized using a condensation reaction between a 1,2-diketone and an aldehyde in the presence of ammonia or an amine.

    Introduction of Substituents: The phenyl, nitro, and iodine groups are introduced through electrophilic aromatic substitution reactions. For example, the nitro group can be introduced using nitration with nitric acid and sulfuric acid, while the iodine group can be introduced using iodination with iodine and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include thiols, amines, and alkoxides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(4-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic rings and functional groups. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-iodophenyl)-5-(4-nitrophenyl)-1H-imidazole
  • 2-(4-iodophenyl)-4-phenyl-1H-imidazole
  • 2-(4-nitrophenyl)-4-phenyl-1H-imidazole

Uniqueness

2-(4-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is unique due to the presence of three distinct aromatic rings with specific substituents

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